cis-12,13-Epoxy-9-octadecenoic acid
Description
cis-12,13-Epoxy-9-octadecenoic acid (commonly known as vernolic acid) is an oxygenated fatty acid with the molecular formula C₁₈H₃₂O₃ and a molecular weight of 296.45 g/mol . It is characterized by a cis-configured epoxy group at the 12,13-position and a cis double bond at the 9-position. This compound is a key intermediate in linoleic acid metabolism, synthesized via the action of Δ12-epoxygenase enzymes in plants and microorganisms .
Properties
Molecular Formula |
C18H31O3- |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoate |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/p-1/b11-8- |
InChI Key |
CCPPLLJZDQAOHD-FLIBITNWSA-M |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\CCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The following table summarizes key similarities and differences between vernolic acid and related epoxy/hydroxy fatty acids:
Detailed Comparative Analysis
Epoxy Fatty Acids
12,13-Ep-9-KODE: Unlike vernolic acid, this compound features a keto group at C11, formed during linoleic acid oxidation. It is implicated in renal protection by enhancing mitochondrial function . Key Difference: The keto group enhances electrophilic reactivity, enabling interactions with cellular thiols, unlike vernolic acid’s non-reactive epoxy group.
11-Hydroxy-12,13-Epoxy-9-octadecenoic Acid: Generated via hydroperoxide decomposition, this hydroxy-epoxy derivative accumulates during oxidative stress. It is structurally distinct due to its hydroxyl group at C11, which may influence apoptosis and oxidative signaling .
Conjugated Linoleic Acid (CLA)
- trans-10,cis-12 CLA: While lacking an epoxy group, its conjugated double bond system alters lipid metabolism pathways. It downregulates lipogenic genes (e.g., FASN) and upregulates β-oxidation genes (e.g., CPT1A), contrasting with vernolic acid’s role in polymer synthesis .
Industrial Derivatives
- Vernolic Acid Methyl Ester: This derivative is critical for industrial scalability, as esterification improves stability during polymerization. It is a direct precursor for nylon-12, unlike unmodified vernolic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
